

An In-depth Technical Guide to 2-Amino-5-iodo-4-methoxypyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-5-iodo-4-methoxypyrimidine
Cat. No.:	B582037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Amino-5-iodo-4-methoxypyrimidine**. The information is intended to support research, development, and drug discovery efforts involving this pyrimidine derivative.

Core Chemical Properties

2-Amino-5-iodo-4-methoxypyrimidine is a halogenated pyrimidine derivative with the molecular formula $C_5H_6IN_3O$.^[1] Its structure incorporates an amino group at the 2-position, an iodine atom at the 5-position, and a methoxy group at the 4-position of the pyrimidine ring. These functional groups offer multiple sites for further chemical modification, making it a potentially valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of **2-Amino-5-iodo-4-methoxypyrimidine**

Property	Value	Source(s)
Molecular Formula	$C_5H_6IN_3O$	[1] [2]
Molecular Weight	251.03 g/mol	[2]
CAS Number	89322-66-7	[1] [2]
Boiling Point	396.532 °C at 760 mmHg	[1]
Flash Point	193.616 °C	[1]
Density	2.021 g/cm³	[1]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C.	[1]

Synthesis and Experimental Protocols

The synthesis of **2-Amino-5-iodo-4-methoxypyrimidine** typically involves the electrophilic iodination of a 2-amino-4-methoxypyrimidine precursor. Two primary synthetic routes have been reported and are detailed below.

Route 1: Iodination using N-Iodosuccinimide (NIS)

This method utilizes N-Iodosuccinimide as the iodinating agent in an acidic medium.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methoxypyrimidine (1.0 equivalent) in glacial acetic acid.
- Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise.
- Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

- Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Key Reagents & Conditions

[Click to download full resolution via product page](#)

Synthesis Workflow: Iodination with NIS

Route 2: Iodination using Iodine Monochloride (ICl)

This alternative method employs the more reactive iodine monochloride as the iodinating agent.

Experimental Protocol:

- Reaction Setup: Dissolve 2-amino-4-methoxypyrimidine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform in a flask protected from light.
- Addition of ICl: Cool the solution to 0 °C in an ice bath. Add a solution of iodine monochloride (1.05 equivalents) in the same solvent dropwise, maintaining the temperature below 5 °C.
- Reaction Conditions: Allow the reaction to stir at 0 °C for a specified time, followed by warming to room temperature. Monitor the reaction by TLC or LC-MS.
- Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess ICl.
- Phase Separation: Separate the organic layer, and extract the aqueous layer with the reaction solvent.
- Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Key Reagents & Conditions

0 °C to RT

Dichloromethane

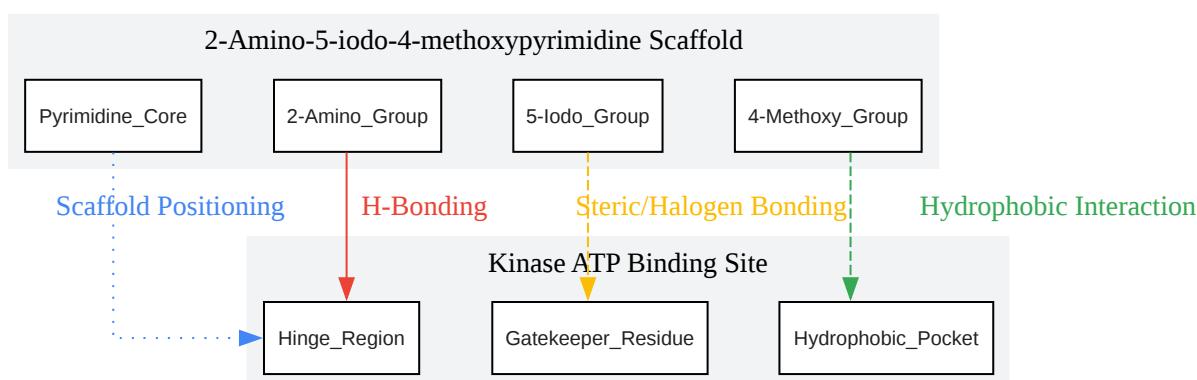
Iodine Monochloride

[Click to download full resolution via product page](#)

Synthesis Workflow: Iodination with ICI

Spectral and Analytical Data

As of the latest literature review, detailed experimental spectral data (NMR, IR, Mass Spectrometry) for **2-Amino-5-iodo-4-methoxypyrimidine** are not readily available in public databases. Researchers are advised to perform full characterization upon synthesis. Predicted data based on analogous structures can be used as a preliminary reference.


Potential Applications in Drug Development

While specific biological activities for **2-Amino-5-iodo-4-methoxypyrimidine** have not been extensively reported, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The 2-amino-pyrimidine moiety is known to form key hydrogen bond interactions with the hinge region of many protein kinases.

The introduction of an iodine atom at the C5 position offers a handle for further synthetic transformations, such as Suzuki, Sonogashira, or Stille coupling reactions. This allows for the introduction of a wide variety of substituents to explore the chemical space around the pyrimidine core and optimize binding affinity and selectivity for specific kinase targets.

The methoxy group at the C4 position can also be a site for modification or can influence the electronic properties and metabolic stability of the molecule.

Figure 3: Potential Role in Kinase Inhibition

[Click to download full resolution via product page](#)

Hypothetical binding mode in a kinase active site.

Conclusion

2-Amino-5-iodo-4-methoxypyrimidine represents a promising, albeit currently under-characterized, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established iodination methodologies. The true potential of this compound lies in its utility as a versatile intermediate for the generation of libraries of substituted pyrimidines, particularly for screening against protein kinase targets. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-5-iodo-4-methoxypyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b582037#2-amino-5-iodo-4-methoxypyrimidine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com